

A Comparative Analysis of Trideca-4,7-diynal: Experimental Data vs. Published Literature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Trideca-4,7-diynal

Cat. No.: B14405806

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected experimental data for **Trideca-4,7-diynal** against published literature values for structurally similar compounds. Due to the limited availability of specific experimental data for **Trideca-4,7-diynal** in public literature, this comparison relies on established principles of organic spectroscopy and data from related polyunsaturated alkynes.

Physicochemical Properties

A summary of the basic physicochemical properties of **Trideca-4,7-diynal** is presented below.

Property	Value	Source
Molecular Formula	C ₁₃ H ₁₈ O	
Molecular Weight	190.28 g/mol	
CAS Number	87681-30-9	

Spectroscopic Data Comparison

The following tables summarize the expected spectroscopic data for **Trideca-4,7-diynal** based on typical values for alkynyl aldehydes and related compounds from published literature.

^{13}C NMR Spectroscopy

The expected chemical shifts for the carbon atoms in **Trideca-4,7-diynal** are estimated based on standard ranges for similar functional groups.^{[1][2][3]} The aldehyde carbon is expected to be the most downfield signal, while the sp-hybridized carbons of the alkyne groups will appear in their characteristic region.

Carbon Atom	Expected Chemical Shift (ppm)	Notes
C1 (CHO)	190 - 200	Aldehyde carbonyl carbon.
C2	40 - 50	Methylene group adjacent to the aldehyde.
C3	20 - 30	Methylene group.
C4, C5	70 - 90	Internal alkyne carbons.
C6	20 - 30	Methylene group between the alkynes.
C7, C8	70 - 90	Internal alkyne carbons.
C9 - C12	10 - 40	Alkyl chain carbons.
C13	~14	Terminal methyl group.

^1H NMR Spectroscopy

Proton NMR data is predicted based on typical coupling constants and chemical shifts for protons in similar electronic environments.

Proton(s)	Expected Chemical Shift (ppm)	Multiplicity	Notes
H1 (CHO)	9.6 - 9.8	Triplet	Aldehyde proton coupled to C2 protons.
H2	~2.5	Quartet	Methylene protons adjacent to the aldehyde.
H3	~1.6	Multiplet	Methylene protons.
H6	~2.2	Multiplet	Methylene protons between the alkynes.
H9 - H12	1.2 - 1.5	Multiplets	Alkyl chain protons.
H13	~0.9	Triplet	Terminal methyl protons.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the aldehyde and internal alkyne functional groups.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Functional Group	Expected Absorption (cm ⁻¹)	Intensity
C=O (Aldehyde)	1720 - 1740	Strong
C-H (Aldehyde)	2820 - 2850 and 2720 - 2750	Medium (two bands)
C≡C (Internal Alkyne)	2100 - 2260	Weak to medium

Experimental Protocols

General Synthesis of a Diynal via Cadiot-Chodkiewicz Coupling

While a specific protocol for **Trideca-4,7-diynal** is not readily available, a general and plausible synthetic route can be adapted from established methods for the synthesis of polyynes.[8][9][10] A common strategy involves the Cadiot-Chodkiewicz coupling of a terminal alkyne with a 1-bromoalkyne.

Step 1: Synthesis of 1-bromo-1-heptyne (Precursor 1)

- To a solution of 1-heptyne in acetone, add N-bromosuccinimide (NBS) and a catalytic amount of silver nitrate.
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Quench the reaction with water and extract the product with diethyl ether.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-bromo-1-heptyne.

Step 2: Synthesis of Hex-5-yn-1-al (Precursor 2)

- Protect the aldehyde of 5-hexynal as a dimethyl acetal.
- The resulting protected alkyne is carried forward to the coupling step.

Step 3: Cadiot-Chodkiewicz Coupling

- To a solution of 1-bromo-1-heptyne and the protected hex-5-yn-1-al in a suitable solvent (e.g., THF/methanol), add a catalytic amount of copper(I) chloride and an amine base (e.g., ethylamine).
- Stir the reaction at room temperature under an inert atmosphere.
- After completion, quench the reaction with an aqueous solution of ammonium chloride and extract the product.
- Purify the coupled product by column chromatography.

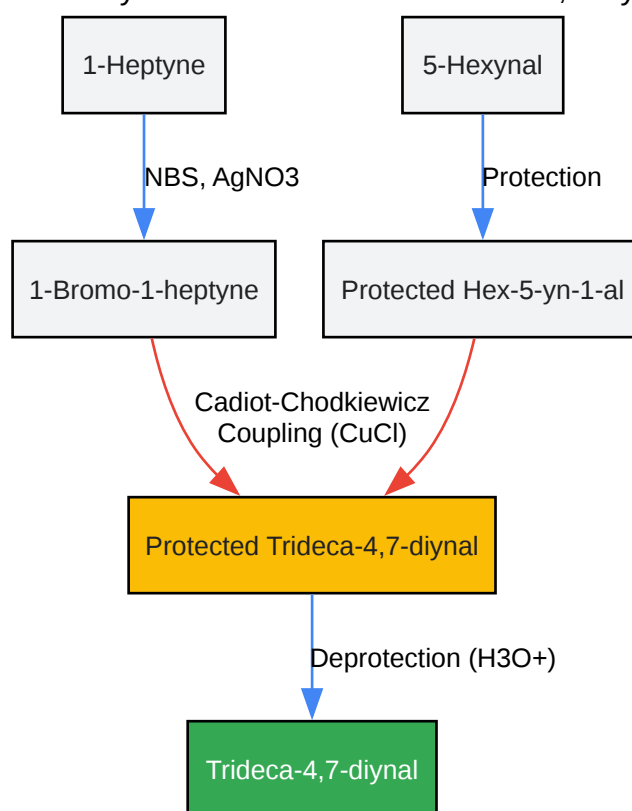
Step 4: Deprotection

- Treat the purified, protected diynal with an acidic aqueous solution (e.g., dilute HCl) to hydrolyze the acetal and yield **Trideca-4,7-diynal**.
- Purify the final product by column chromatography.

Visualizations

Synthetic Workflow for Trideca-4,7-diynal

General Synthetic Workflow for Trideca-4,7-diynal



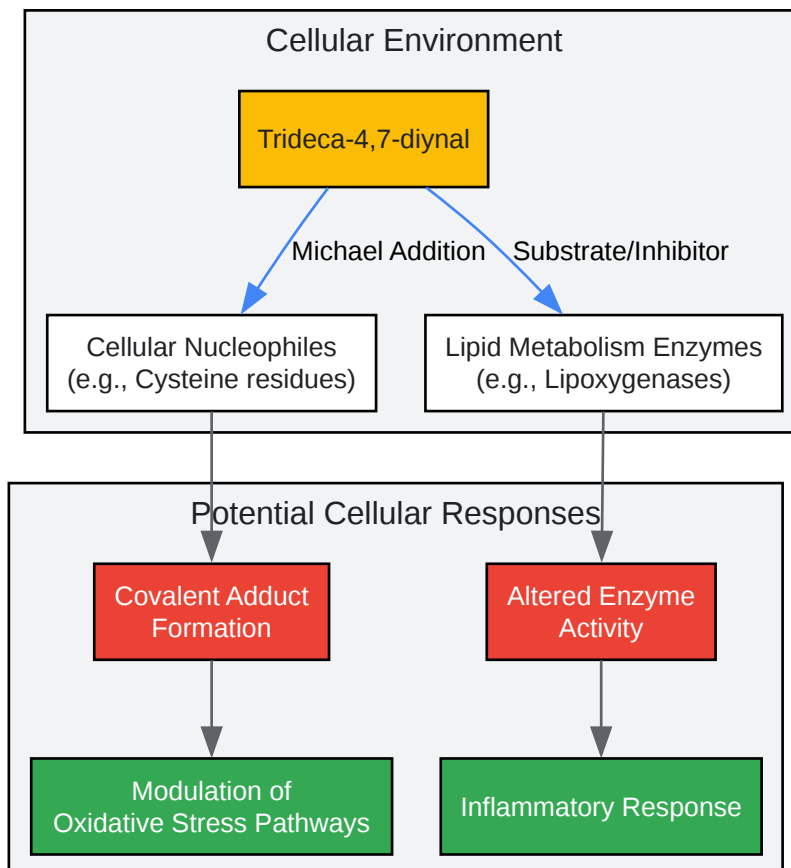
[Click to download full resolution via product page](#)

Caption: A representative synthetic pathway for **Trideca-4,7-diynal**.

Hypothetical Signaling Pathway Modulation

Polyunsaturated fatty acids and their analogs can influence various cellular signaling pathways. Alkynyl-containing fatty acid surrogates have been used to study lipid metabolism and oxidation.^{[11][12]} Reactive aldehydes are also known to interact with cellular nucleophiles, potentially modulating pathways related to oxidative stress and inflammation.

Hypothetical Signaling Pathway Modulation by Trideca-4,7-diynal



[Click to download full resolution via product page](#)

Caption: Potential cellular interactions of **Trideca-4,7-diynal**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ω -Alkynyl lipid surrogates for polyunsaturated fatty acids: free radical and enzymatic oxidations - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Trideca-4,7-diynal: Experimental Data vs. Published Literature]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14405806#comparison-of-experimental-data-with-published-literature-on-trideca-4-7-diynal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com